Bombesin Conjugation Enhances Tumor Cytotoxicity
The unconjugated KLA peptide (acetyl-(KLAKLAK)2-NH2) is non-toxic to eukaryotic cell lines. Its fusion to the cell-penetrating peptide penetratin (Pen) via a disulfide bridge results in a potent conjugate (KLA-Pen) that is cytotoxic at low micromolar concentrations against a panel of human tumor cell lines [1]. Direct head-to-head experiments using live microscopy on cells with fluorescently labeled mitochondria showed that KLA-Pen had a strong impact on mitochondria tubular organization, instantly resulting in their aggregation in tumor cells, while the unconjugated KLA peptide had no effect [1].
| Evidence Dimension | Mitochondrial Disruption & Cytotoxicity |
|---|---|
| Target Compound Data | KLA-Penetratin (KLA-Pen) conjugate |
| Comparator Or Baseline | Unconjugated KLA peptide (acetyl-(KLAKLAK)2-NH2) |
| Quantified Difference | Qualitative: Potent, instant mitochondrial aggregation vs. no effect; Quantitative: Cytotoxic at low micromolar range for KLA-Pen vs. non-toxic for KLA [1]. |
| Conditions | In vitro; Panel of 7 human tumor cell lines and normal cell lines; live-cell fluorescence microscopy. |
Why This Matters
This demonstrates that the activity of KLA is conditional upon cellular delivery, making the selection of a pre-conjugated or delivery-ready formulation a critical determinant of experimental success.
- [1] Alves, I. D., et al. (2014). A proapoptotic peptide conjugated to penetratin selectively inhibits tumor cell growth. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(8), 2087-2098. View Source
